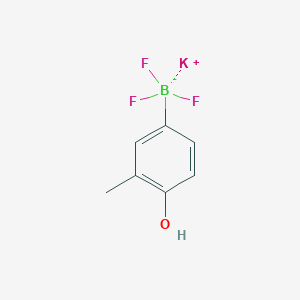
Potassium 4-hydroxy-3-methylphenyltrifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 4-hydroxy-3-methylphenyltrifluoroborate is a chemical compound with the molecular formula C7H7BF3KO. It is used in various scientific research applications, particularly in the field of organic chemistry. This compound is known for its stability and reactivity, making it a valuable reagent in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 4-hydroxy-3-methylphenyltrifluoroborate can be synthesized through a series of chemical reactions. One common method involves the reaction of 4-hydroxy-3-methylphenylboronic acid with potassium fluoride and trifluoroboric acid. The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is essential to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Potassium 4-hydroxy-3-methylphenyltrifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form phenols.
Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products
The major products formed from reactions involving this compound include quinones, phenols, and various substituted aromatic compounds .
Scientific Research Applications
Potassium 4-hydroxy-3-methylphenyltrifluoroborate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which potassium 4-hydroxy-3-methylphenyltrifluoroborate exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The trifluoroborate group can stabilize transition states and intermediates, facilitating the formation of desired products .
Comparison with Similar Compounds
Similar Compounds
- Potassium 3-methoxyphenyltrifluoroborate
- Potassium 4-methoxyphenyltrifluoroborate
- Potassium 4-methylphenyltrifluoroborate
Uniqueness
Potassium 4-hydroxy-3-methylphenyltrifluoroborate is unique due to the presence of both hydroxyl and methyl groups on the aromatic ring. This combination of functional groups enhances its reactivity and makes it a valuable reagent in various chemical transformations. The trifluoroborate group also imparts stability and facilitates its use in cross-coupling reactions .
Properties
CAS No. |
1015082-72-0 |
|---|---|
Molecular Formula |
C7H7BF3KO |
Molecular Weight |
214.04 g/mol |
IUPAC Name |
potassium;trifluoro-(4-hydroxy-3-methylphenyl)boranuide |
InChI |
InChI=1S/C7H7BF3O.K/c1-5-4-6(8(9,10)11)2-3-7(5)12;/h2-4,12H,1H3;/q-1;+1 |
InChI Key |
YDUBBACCRAAJDL-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC(=C(C=C1)O)C)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















